
(3,5-Dimethylanilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylanilino)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an aniline derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C10H12N2, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Dimethylanilino)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Another method involves the use of 3,5-dimethylaniline and acetonitrile in the presence of a catalyst like copper(I) iodide. This method often requires a solvent such as dimethylformamide and operates under elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are crucial to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylanilino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 3,5-dimethylbenzamide or 3,5-dimethylbenzoic acid.
Reduction: Formation of 3,5-dimethylaniline.
Substitution: Formation of 3,5-dimethyl-4-bromoaniline.
Scientific Research Applications
Chemistry
In organic synthesis, (3,5-Dimethylanilino)acetonitrile serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments.
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.
Medicine
This compound and its derivatives are explored for their pharmacological properties. They are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
Mechanism of Action
The mechanism of action of (3,5-Dimethylanilino)acetonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylanilino)acetonitrile
- (2,4-Dimethylanilino)acetonitrile
- (3,4-Dimethylanilino)acetonitrile
Uniqueness
Compared to its analogs, (3,5-Dimethylanilino)acetonitrile exhibits unique reactivity due to the position of the methyl groups on the aromatic ring. This positioning influences its electronic properties and steric effects, making it distinct in terms of its chemical behavior and applications. The 3,5-dimethyl substitution pattern can enhance its stability and reactivity in specific synthetic routes, offering advantages over other isomers.
Properties
CAS No. |
116366-96-2 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |
InChI Key |
JPYLAPSISUPKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


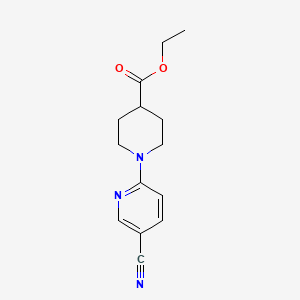
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
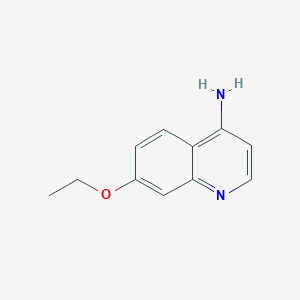
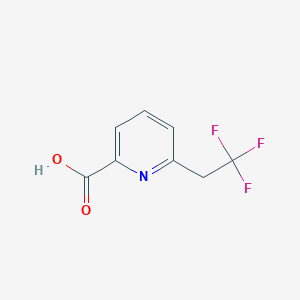


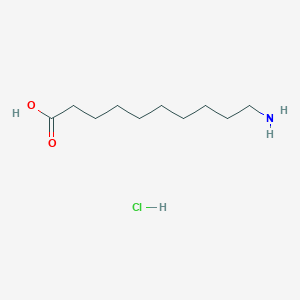
![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
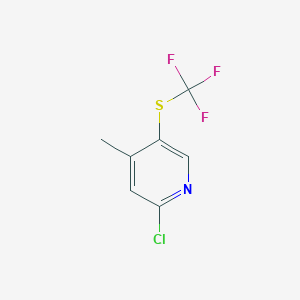
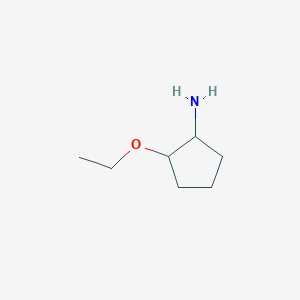

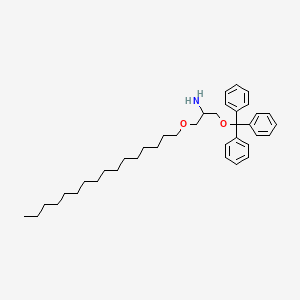
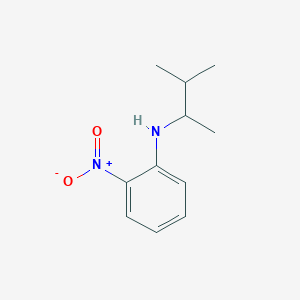
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
